Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate
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Overview
Description
Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by its unique structure, which includes a chloro substituent at the 4-position and a methyl ester group at the 3-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with ethyl glyoxalate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile. After the cyclization, the resulting product is subjected to esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form dihydro derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and heating.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted imidazoquinoxalines.
Oxidation Products: Quinoxaline derivatives.
Reduction Products: Dihydroimidazoquinoxalines.
Hydrolysis Products: 4-chloroimidazo[1,2-a]quinoxaline-3-carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by intercalating into DNA, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloroimidazo[1,2-a]quinoxaline
- 1-methylimidazo[1,2-a]quinoxaline
- 4-methylimidazo[1,2-a]quinoxaline
Uniqueness
Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate is unique due to the presence of both a chloro substituent and a methyl ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10ClN3O2 |
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Molecular Weight |
263.68 g/mol |
IUPAC Name |
methyl 4-chloro-5H-imidazo[1,2-a]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12(17)16-7-6-15-9-5-3-2-4-8(9)14-10(13)11(15)16/h2-7,14H,1H3 |
InChI Key |
DQGATCUCSBREHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CN2C1=C(NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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